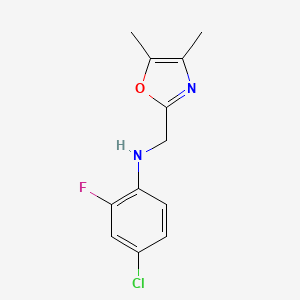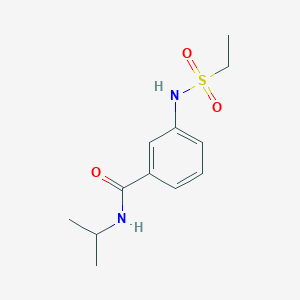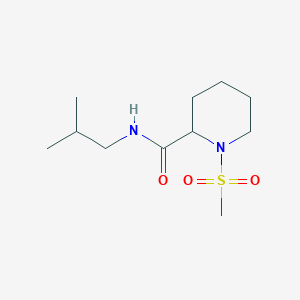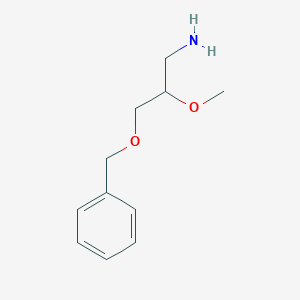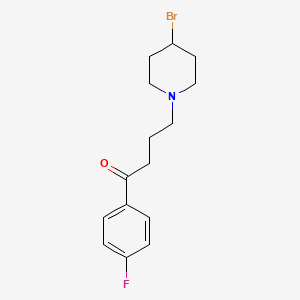
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a compound that features a cyclopropyl group, a triazole ring, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can react with the thiourea group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted thiourea derivatives.
科学的研究の応用
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 1-cyclopropyl-3-(4H-1,2,4-triazol-3-yl)thiourea
- 1-cyclopropyl-3-(4H-1,2,4-triazol-5-yl)thiourea
- 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)urea
Uniqueness
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the specific positioning of the triazole ring and the presence of the thiourea group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C6H9N5S |
|---|---|
分子量 |
183.24 g/mol |
IUPAC名 |
1-cyclopropyl-3-(1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C6H9N5S/c12-6(9-5-1-2-5)10-11-3-7-8-4-11/h3-5H,1-2H2,(H2,9,10,12) |
InChIキー |
RZYBNTZEIFWCLL-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=S)NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
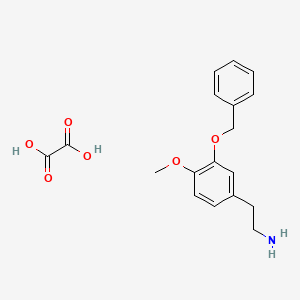
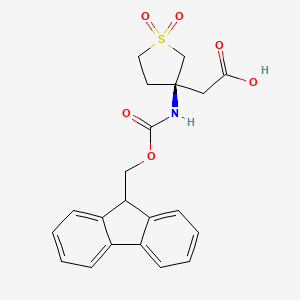
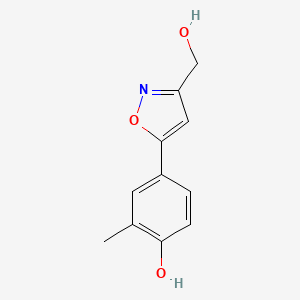
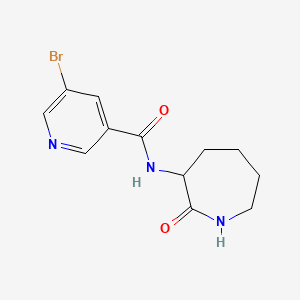
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
